Ac-dA Phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

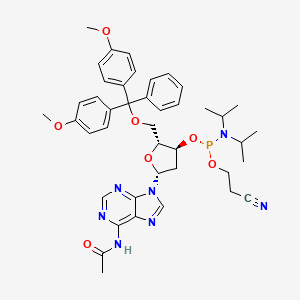

Ac-dA Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides, which are short sequences of nucleotides. These oligonucleotides are essential in various molecular biology techniques, including next-generation sequencing, genetic testing, and synthetic biology. The compound is a derivative of deoxyadenosine, modified to include an acetyl group and a phosphoramidite moiety, which facilitates its incorporation into oligonucleotide chains during chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ac-dA Phosphoramidite typically involves the protection of the deoxyadenosine’s hydroxyl groups, followed by the introduction of the acetyl group. The phosphoramidite moiety is then added using phosphorodiamidite chemistry. The process includes the following steps:

Protection of Hydroxyl Groups: The 5’-hydroxyl group of deoxyadenosine is protected using a dimethoxytrityl (DMT) group.

Acetylation: The 3’-hydroxyl group is acetylated using acetic anhydride in the presence of a base.

Phosphoramidite Formation: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid to form the phosphoramidite.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Automated synthesizers are often used to streamline the process, ensuring high yields and purity. The use of anhydrous solvents and controlled reaction conditions is crucial to prevent hydrolysis and other side reactions .

Chemical Reactions Analysis

Types of Reactions: Ac-dA Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reaction is the phosphoramidite coupling reaction, where the phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator.

Common Reagents and Conditions:

Activator: 5-Ethylthio-1H-tetrazole (ETT) or similar compounds are used to activate the phosphoramidite group.

Oxidizer: Iodine in tetrahydrofuran (THF) is used to oxidize the phosphite triester to a phosphate triester.

Capping Reagent: Acetic anhydride is used to cap unreacted hydroxyl groups, preventing side reactions.

Major Products: The primary product of these reactions is the oligonucleotide chain, extended by one nucleotide with each cycle. The final product is a fully synthesized oligonucleotide with a specific sequence .

Scientific Research Applications

Ac-dA Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

DNA and RNA Synthesis: It is used to synthesize custom oligonucleotides for research and diagnostic purposes.

Genetic Testing: Synthetic oligonucleotides are used as probes and primers in genetic testing and sequencing.

Therapeutic Applications: Modified oligonucleotides, synthesized using this compound, are used in antisense therapies and RNA interference (RNAi) techniques.

Synthetic Biology: It is used to create synthetic genes and genetic circuits for various biotechnological applications.

Mechanism of Action

The mechanism of action of Ac-dA Phosphoramidite involves its incorporation into oligonucleotide chains during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, completing the nucleotide addition. The acetyl group provides stability and prevents unwanted side reactions during synthesis .

Comparison with Similar Compounds

Ac-dC Phosphoramidite: Similar to Ac-dA Phosphoramidite but derived from deoxycytidine.

DMF-dG Phosphoramidite: Derived from deoxyguanosine with a dimethylformamidine group.

T Phosphoramidite: Derived from thymidine.

Uniqueness: this compound is unique due to its specific modification with an acetyl group and its derivation from deoxyadenosine. This modification provides distinct properties, such as enhanced stability and reactivity, making it particularly useful in certain oligonucleotide synthesis applications .

Properties

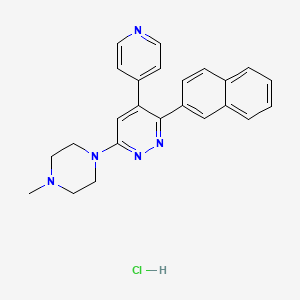

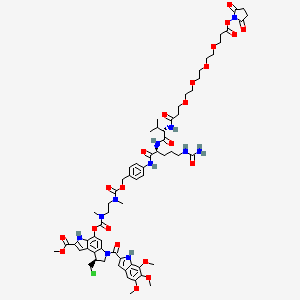

Molecular Formula |

C42H50N7O7P |

|---|---|

Molecular Weight |

795.9 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide |

InChI |

InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1 |

InChI Key |

DMHOKHJJIFMQTO-CLOUSOCSSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)

![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)

![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)

![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)

![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)

![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)

![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)